2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole with 2,5-dimethylphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against ovarian and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anticancer properties.
Imidazo[1,2-a]pyridines: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a chlorophenyl group and a dimethylphenylacetamide moiety contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H18ClN3OS |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18ClN3OS/c1-13-3-4-14(2)18(9-13)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-5-7-16(22)8-6-15/h3-9,11-12H,10H2,1-2H3,(H,23,26) |
InChI Key |
UQEODAPBAJHLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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